molecular formula C5H9BrO2 B8070425 3-Bromopropyl acetate

3-Bromopropyl acetate

Cat. No.: B8070425
M. Wt: 181.03 g/mol
InChI Key: OQCDPFUVJUOTNX-UHFFFAOYSA-N
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Description

3-Bromopropyl acetate is an organic compound with the molecular formula C5H9BrO2. It is a colorless liquid with a characteristic odor and is soluble in organic solvents such as ethers and alcohols . This compound is commonly used as a reagent in organic synthesis and has applications in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromopropyl acetate can be synthesized through the esterification reaction between 3-bromopropanol and acetic acid. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of 3-bromopropanol with acetic acid. The reaction is conducted in a reactor equipped with a distillation column to remove water formed during the reaction. The product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Bromopropyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromopropyl acetate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromopropyl acetate primarily involves its reactivity as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity makes it useful in various chemical transformations, including the formation of carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Uniqueness: 3-Bromopropyl acetate is unique due to the presence of both a bromine atom and an acetate group, which imparts distinct reactivity and solubility properties. The bromine atom makes it a good leaving group in substitution reactions, while the acetate group provides stability and solubility in organic solvents .

Properties

IUPAC Name

3-bromopropyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-5(7)8-4-2-3-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCDPFUVJUOTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

592-33-6
Record name 1-Propanol, 3-bromo-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=592-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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